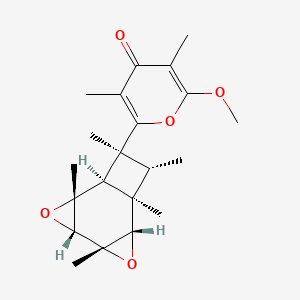Elysiapyrone A
CAS No.:
Cat. No.: VC1869481
Molecular Formula: C21H28O5
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C21H28O5 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 2-methoxy-3,5-dimethyl-6-[(1R,2S,4S,5R,7R,8R,9S,10R)-1,4,7,9,10-pentamethyl-3,6-dioxatetracyclo[6.2.0.02,4.05,7]decan-9-yl]pyran-4-one |
| Standard InChI | InChI=1S/C21H28O5/c1-9-12(22)10(2)14(23-8)24-13(9)18(4)11(3)19(5)15(18)20(6)17(26-20)21(7)16(19)25-21/h11,15-17H,1-8H3/t11-,15-,16-,17+,18+,19+,20+,21-/m0/s1 |
| Standard InChI Key | NTKGUTHHGBIWPA-LNTVHQBASA-N |
| Isomeric SMILES | C[C@@H]1[C@@]2([C@H]([C@@]1(C)C3=C(C(=O)C(=C(O3)OC)C)C)[C@@]4([C@@H](O4)[C@@]5([C@H]2O5)C)C)C |
| Canonical SMILES | CC1C2(C(C1(C)C3=C(C(=O)C(=C(O3)OC)C)C)C4(C(O4)C5(C2O5)C)C)C |
Chemical Structure and Properties
Elysiapyrone A is characterized by its molecular formula C21H28O5, with a molecular weight of 360.4 g/mol. It features a bicyclo[4.2.0]octane core structure that is rare in natural products . This distinctive structural feature has made it a subject of interest for both biosynthetic studies and total synthesis projects.
Chemical Identifiers and Properties
Table 1: Chemical Properties and Identifiers of Elysiapyrone A
| Property | Value |
|---|---|
| Molecular Formula | C21H28O5 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 2-methoxy-3,5-dimethyl-6-[(1R,2S,4S,5R,7R,8R,9S,10R)-1,4,7,9,10-pentamethyl-3,6-dioxatetracyclo[6.2.0.02,4.05,7]decan-9-yl]pyran-4-one |
| Standard InChIKey | NTKGUTHHGBIWPA-LNTVHQBASA-N |
| PubChem Compound ID | 11233721 |
The structure of elysiapyrone A contains an α-methoxy-γ-pyrone ring, which is a common structural feature found in metabolites of the Elysiidae family . The compound's bicyclic core along with this pyrone moiety creates a unique three-dimensional architecture that distinguishes it from other marine natural products.
Natural Source and Biological Context
Source Organism
Elysiapyrone A was initially isolated from the sea slug Elysia diomedea (also classified as Tridachiella diomedea), a member of the Elysiidae family . This marine organism, belonging to the class Opisthobranchia and order Sacoglossa, is found primarily in the Caribbean Sea and along the Pacific coast of Central America .
Ecological Significance
Elysia diomedea lacks a protective shell, making it vulnerable to predators. As a survival strategy, it employs chemical defense mechanisms, with elysiapyrone A potentially serving as one of its defensive compounds . This ecological context provides valuable insights into the biological role of this metabolite.
A particularly fascinating aspect of these sea slugs is their ability to retain chloroplasts harvested from siphonous marine algae, which enables them to live autotrophically for extended periods . This phenomenon, known as kleptoplasty, represents a unique ecological adaptation that may influence their secondary metabolite production.
Biosynthesis and Biogenetic Pathway
The biosynthesis of elysiapyrone A involves a complex pathway that has been the subject of detailed investigation. Research has revealed critical insights into its formation through both isolation of biosynthetic intermediates and biomimetic synthesis approaches.
Key Biosynthetic Intermediate
A significant breakthrough in understanding elysiapyrone A biosynthesis came with the isolation of an endoperoxide derivative (compound 1) from Elysia diomedea . This endoperoxide has been validated as a key intermediate in the biosynthetic pathway through biomimetic transformation experiments .
Proposed Biosynthetic Pathway
The current model for elysiapyrone A biosynthesis involves:
-
Cycloaddition of singlet oxygen to this intermediate, forming an endoperoxide
-
Transformation of the endoperoxide to a vicinal diepoxide catalyzed by neutral base
-
Further rearrangement to form the characteristic bicyclo[4.2.0]octane core structure
This pathway represents a remarkable example of natural product biosynthesis involving oxygen-mediated transformations. The enantiomeric character of elysiapyrone A indicates that the electrocyclization cascade forming the bicyclo[4.2.0]octane core must be enzymatically aided rather than occurring spontaneously .
Chemical Synthesis
Structural Confirmation Through Synthesis
Total synthesis has played a crucial role in confirming the structural assignment of elysiapyrone A. The successful preparation of the compound with spectral properties matching those of the natural material has validated the originally proposed structure .
Structural Relationships to Other Natural Products
Comparison with Related Metabolites
Elysiapyrone A shares isomeric relationships with other polypropionate metabolites isolated from sacoglossan mollusks. Of particular interest is its relationship to the 15-nor-9,10-deoxytridachione/15-norphotodeoxytridachione pair of metabolites .
Table 2: Comparison of Elysiapyrone A with Related Natural Products
| Compound | Molecular Formula | Core Structure | Source Organism |
|---|---|---|---|
| Elysiapyrone A | C21H28O5 | Bicyclo[4.2.0]octane | Elysia diomedea |
| Elysiapyrone B | C21H28O5 | Bicyclo[4.2.0]octane | Elysia diomedea |
| 15-nor-9,10-deoxytridachione | C21H28O5 | Different polycyclic structure | Elysia species |
| 14-methylelysiapyrone A | C22H30O5 | Bicyclo[4.2.0]octane | Placobranchus ocellatus |
Structural Derivatives and Analogs
Several structural derivatives of elysiapyrone A have been identified both in nature and through synthesis:
-
Elysiapyrone B - A naturally occurring isomer also isolated from Elysia diomedea
-
14-methylelysiapyrone A - Initially synthesized in the laboratory and later discovered in nature, demonstrating the concept of "natural product anticipation through synthesis"
-
Endoperoxide derivative - A biosynthetic precursor that can be transformed into elysiapyrone A under basic conditions
Research Techniques and Methodological Approaches
Isolation and Purification
The isolation of elysiapyrone A from natural sources typically involves extraction of the sea slug tissue with organic solvents, followed by chromatographic purification techniques . Modern approaches may employ bioassay-guided fractionation to identify fractions containing the target compound.
Structural Elucidation
Structure determination of elysiapyrone A has been accomplished through a combination of:
-
Advanced NMR spectroscopic techniques (1D and 2D methods)
-
Mass spectrometry
-
X-ray crystallography (when suitable crystals are available)
These complementary approaches have enabled researchers to establish the complex three-dimensional architecture of this natural product with high confidence.
Future Research Directions
Several promising areas for future research on elysiapyrone A include:
-
Exploration of potential biological activities and mechanisms of action
-
Development of enantioselective synthetic approaches
-
Investigation of structure-activity relationships through the preparation of synthetic analogs
-
Further elucidation of the enzymatic processes involved in its biosynthesis
-
Ecological studies to better understand its role in marine environments
These research directions could expand our understanding of this fascinating natural product and potentially reveal new applications in various fields.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume